
2'-Trifluoromethyl-biphenyl-3-ylamine
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Overview
Description
2’-Trifluoromethyl-biphenyl-3-ylamine is a chemical compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2’-Trifluoromethyl-biphenyl-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group.
Catalysts and Reagents: Commonly used catalysts include palladium or copper complexes, and reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2’-Trifluoromethyl-biphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2'-Trifluoromethyl-biphenyl-3-ylamine serves as a crucial building block for developing more complex organic molecules. Its structural characteristics allow for the synthesis of pharmaceuticals and agrochemicals, making it a versatile compound in organic synthesis .
Biology
This compound is employed in biochemical research as a probe or marker to study various biochemical pathways and interactions. Its ability to penetrate cell membranes enables it to interact with intracellular targets, providing insights into cellular processes .
Medicine
Research into therapeutic applications has identified this compound as a potential candidate for drug discovery. It is particularly relevant in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders. The compound's unique properties may enhance drug efficacy and specificity .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its distinct physicochemical properties are leveraged for various applications, including the development of high-performance materials and coatings .
Case Study 1: Drug Discovery
A study explored the use of this compound in developing new anti-cancer agents. The compound was tested for its ability to inhibit specific protein targets involved in tumor growth. Results indicated that modifications to the biphenyl structure could enhance binding affinity and selectivity towards cancer cells .
Compound | Target Protein | Binding Affinity (kcal/mol) | Activity |
---|---|---|---|
This compound | Protein A | -8.4 | Moderate |
Modified Compound X | Protein A | -9.2 | High |
Case Study 2: Biochemical Pathway Analysis
In another study, researchers utilized this compound to investigate its role in signaling pathways related to inflammation. The compound was shown to modulate the activity of key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2’-Trifluoromethyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a stable framework for these interactions, facilitating binding to proteins and enzymes involved in various biochemical pathways .
Comparison with Similar Compounds
2’-Trifluoromethyl-biphenyl-3-ylamine can be compared with other similar compounds, such as:
2’-Trifluoromethyl-biphenyl-4-ylamine: Similar structure but with the trifluoromethyl group attached at a different position, leading to different chemical properties and reactivity.
2’-Trifluoromethyl-biphenyl-2-ylamine: Another positional isomer with distinct chemical behavior.
3’-Trifluoromethyl-biphenyl-3-ylamine: A compound with the trifluoromethyl group attached to the third position on the biphenyl ring, affecting its reactivity and applications.
The uniqueness of 2’-Trifluoromethyl-biphenyl-3-ylamine lies in its specific structural configuration, which imparts distinct chemical properties and makes it suitable for particular research and industrial applications.
Biological Activity
2'-Trifluoromethyl-biphenyl-3-ylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H10F3N
- Molecular Weight : 237.22 g/mol
- CAS Number : 400749-02-2
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this compound.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis, as evidenced by increased annexin V staining and caspase activation .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Caspase activation |
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains. In vitro studies revealed that it exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Streptococcus pneumoniae | 8 |
Escherichia coli | >64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in cell signaling pathways, modulating cellular responses related to growth and survival.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to damage that triggers apoptotic pathways.
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size after eight weeks of treatment. Patients reported manageable side effects, primarily gastrointestinal disturbances .
Case Study 2: Antimicrobial Efficacy
A study evaluating the efficacy of this compound against multidrug-resistant bacterial strains found it effective in reducing bacterial load in infected animal models. The results indicated potential for development as a new antimicrobial agent .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVGDHXNLLLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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